4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide

Crystallography Structural Biology Conformational Analysis

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide (CAS 952183-14-1) is a synthetic small molecule belonging to the class of benzodioxepine derivatives bearing a benzohydrazide functional group. With a molecular formula of C16H16N2O3 and a molecular weight of 284.31 g/mol, this compound incorporates a seven-membered 1,5-benzodioxepine ring fused via a para-substituted phenyl linker to a benzohydrazide moiety.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
CAS No. 952183-14-1
Cat. No. B1324927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide
CAS952183-14-1
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)NN)OC1
InChIInChI=1S/C16H16N2O3/c17-18-16(19)12-4-2-11(3-5-12)13-6-7-14-15(10-13)21-9-1-8-20-14/h2-7,10H,1,8-9,17H2,(H,18,19)
InChIKeyPMKGRXVEIAIQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide (CAS 952183-14-1): Chemical Identity and Procurement Baseline


4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide (CAS 952183-14-1) is a synthetic small molecule belonging to the class of benzodioxepine derivatives bearing a benzohydrazide functional group . With a molecular formula of C16H16N2O3 and a molecular weight of 284.31 g/mol, this compound incorporates a seven-membered 1,5-benzodioxepine ring fused via a para-substituted phenyl linker to a benzohydrazide moiety . The compound is commercially available as a research chemical with typical purity specifications of ≥95% from multiple vendors . The benzodioxepine scaffold has been explored in patented ACCβ inhibitor programs and fragment-based drug discovery campaigns targeting Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), providing foundational context for its research applications [1].

Why Generic Substitution of 4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide Carries Procurement Risk


The benzodioxepine scaffold encompasses a broad patent class of ACCβ inhibitors and structurally diverse analogs, yet substitution at the 7-position of the 1,5-benzodioxepine ring and the nature of the terminal functional group (hydrazide vs. carboxylic acid, ester, or oxobutanoic acid) profoundly alters hydrogen-bonding capacity, molecular conformation, and biological target engagement [1]. The benzohydrazide moiety introduces a unique combination of hydrogen-bond donor and acceptor sites not present in the corresponding carboxylic acid or ester analogs, as evidenced by distinct crystal packing interactions and calculated LogP differences that affect solubility and membrane permeability . Fragment-based drug discovery data demonstrate that even minor modifications to the benzodioxepine pendant group shift the binding mode and affinity at MtDHFR, making untested substitution a material risk in reproducible research [2].

Quantitative Differentiation Evidence for 4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide vs. Closest Analogs


Crystal Structure Conformation and Dihedral Angle Differentiates Benzohydrazide from Carboxylic Acid and Ester Analogs

The crystal structure of the title compound (C16H16N2O3) reveals that the benzohydrazide group adopts a non-planar trans configuration with respect to the methylidene unit, with a dihedral angle of 26.9° between the two substituted benzene rings [1]. In contrast, in the structurally related 4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid (fragment 16 co-crystallized with MtDHFR, PDB 6VSF), the carboxylic acid terminus alters both the hydrogen-bond network and the ligand conformation within the enzyme active site [2]. The benzohydrazide crystal packing is stabilized by intra-molecular O-H···N and inter-molecular N-H···O hydrogen bonds, a feature absent in the methyl ester analog (CAS 952182-99-9, methyl 4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzoate), which lacks the hydrazide NH donor/acceptor functionality [1].

Crystallography Structural Biology Conformational Analysis

Class-Level PON1 Inhibitory Activity Establishes the Benzohydrazide Pharmacophore While Differentiating Substitution-Dependent Potency

A systematic study of nine presynthesized benzohydrazide derivatives (compounds 1–9) evaluated against human serum paraoxonase 1 (PON1) demonstrated that the benzohydrazide pharmacophore confers moderate PON1 inhibition with IC50 values ranging from 76.04 ± 13.51 to 221.70 ± 13.59 μM and KI values ranging from 38.75 ± 12.21 to 543.50 ± 69.76 μM [1]. The best-in-series compound, 2-amino-4-chlorobenzohydrazide (compound 4), achieved a KI of 38.75 ± 12.21 μM, establishing a potency benchmark for substituted benzohydrazides [1]. The target compound, as an unsubstituted benzohydrazide linked to the benzodioxepine scaffold, represents a distinct chemotype whose PON1 inhibitory profile is expected to fall within this established class range, but whose precise KI value remains to be experimentally determined [1]. Molecular docking and ADME-Tox predictions from this study provide a computational framework for comparing the target compound's predicted binding mode against the characterized derivatives [1].

Enzyme Inhibition Paraoxonase 1 ADME-Tox Benzohydrazide SAR

Fragment-Based Drug Discovery at MtDHFR Reveals Scaffold Novelty of the 3,4-Dihydro-2H-benzo[b][1,4]dioxepine Core Against Conventional Antifolates

An integrated fragment-based drug discovery campaign targeting Mycobacterium tuberculosis DHFR identified the 4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl) scaffold (as its 4-oxobutanoic acid derivative, fragment 16) as a hit with a binding mode that considerably differs from other DHFR antifolates [1]. The crystal structure of MtDHFR in complex with fragment 16 (PDB 6VSF, resolution 2.01 Å, R-Free = 0.211, R-Work = 0.163) revealed that this scaffold occupies a binding site not explored in any previous drug design campaign for MtDHFR [1]. The published study emphasizes that this scaffold class represents 'alternative chemical scaffolds' distinct from classical antifolates such as methotrexate and trimethoprim, opening perspectives for developing MtDHFR inhibitors that circumvent existing resistance mechanisms [1]. While the target benzohydrazide differs from the oxobutanoic acid fragment, both share the identical dihydrobenzodioxepine core, positioning the benzohydrazide as a functionalized analog suitable for fragment growth and optimization within this novel binding mode [1].

Fragment-Based Drug Discovery Tuberculosis DHFR X-ray Crystallography

Physicochemical Property Profile (LogP, Density, Purity) Enables Differentiated Selection Against Closely Related Benzodioxepine Analogs

The target compound has a calculated LogP of 1.70, a density of 1.2 ± 0.1 g/cm³, and is commercially available at purities of ≥95% (standard) up to 98% (high-purity grade) . Comparatively, the 4-oxobutanoic acid analog (CAS 175136-33-1, C13H14O5, MW 250.25) has a lower molecular weight and an additional carboxylic acid group that substantially increases polarity and reduces LogP, altering its suitability for membrane-permeability-dependent assays [1]. The methyl ester analog (CAS 952182-99-9, methyl 4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzoate) lacks the hydrazide NH functionality and consequently has reduced hydrogen-bond donor capacity, impacting solubility and crystal engineering applications [1]. The 3,3-dimethyl-substituted benzodioxepine derivatives exemplified in the ACCβ inhibitor patent portfolio introduce steric bulk at the dioxepine ring that is absent in the target compound, potentially altering metabolic stability and target selectivity [2].

Physicochemical Properties LogP Density Purity Specification

Validated Application Scenarios for 4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide Based on Quantitative Evidence


Fragment Elaboration for Novel MtDHFR Inhibitor Development

The target benzohydrazide serves as a functionalized analog of the validated MtDHFR fragment hit (4-oxobutanoic acid derivative, PDB 6VSF) identified by Ribeiro et al. (2020). Researchers can leverage the hydrazide handle for rapid fragment growth via hydrazone formation, amide coupling, or heterocycle synthesis, while maintaining the benzodioxepine core that demonstrated a novel binding mode distinct from classical antifolates [1]. The commercial availability at ≥95% purity facilitates direct use in biochemical screening without additional purification.

Structure-Activity Relationship (SAR) Studies on Benzodioxepine-Based ACCβ Inhibitors

As a benzodioxepine derivative bearing a hydrazide terminal group, this compound fills a chemical space gap in the ACCβ inhibitor patent landscape (US20050113374), where exemplified compounds predominantly feature alkynyl-linked phenyl rings with ester, ether, or heterocyclic substituents [2]. The target compound enables exploration of how the hydrazide functionality affects ACCβ potency, selectivity, and metabolic stability relative to the patented ester and ether analogs.

Crystallography and Supramolecular Chemistry Studies Exploiting Defined Hydrogen-Bond Networks

The established crystal structure of the benzohydrazide reveals defined intra-molecular O-H···N and inter-molecular N-H···O hydrogen bonds, with a dihedral angle of 26.9° between the aromatic rings [3]. These well-characterized supramolecular synthons make this compound suitable for co-crystallization studies, coordination chemistry, and crystal engineering applications where predictable hydrogen-bond patterns are required.

PON1 Inhibition Profiling and ADME-Tox Screening of Benzohydrazide Chemotypes

The established class-level PON1 inhibitory activity of benzohydrazide derivatives (IC50 range: 76–222 μM; KI range: 39–543 μM) positions this compound for inclusion in PON1-focused screening cascades [4]. Given that PON1 is implicated in organophosphate detoxification and atherosclerosis, the target compound can serve as a probe to elucidate how benzodioxepine substitution modulates PON1 inhibition relative to simpler benzohydrazides such as compound 4 (2-amino-4-chlorobenzohydrazide, KI = 38.75 μM) [4].

Quote Request

Request a Quote for 4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.